REACTION_CXSMILES
|
[CH3:1]O.N1[CH2:7][CH2:6][CH2:5][CH2:4]1.[C:8]([OH:11])(=O)[CH3:9].[CH3:12]CO[CH2:15][CH3:16]>O>[CH:8](=[O:11])/[CH:9]=[CH:4]/[C:5]1[CH:16]=[CH:15][CH:1]=[CH:7][CH:6]=1.[CH:4]1[CH2:12][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
reagent-grade
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with four 100-mL portions of ether
|
Type
|
WASH
|
Details
|
The combined organic liquids were washed with two portions of 250 mL of water and two portions of 150 mL of NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
ADDITION
|
Details
|
a mixture of red crystals
|
Type
|
CUSTOM
|
Details
|
was stored in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystals were separated through suction filtration
|
Type
|
WASH
|
Details
|
were washed with small portions of cold methanol in order
|
Type
|
CUSTOM
|
Details
|
to remove adhering oil residues
|
Type
|
CUSTOM
|
Details
|
The product was dried under oil-pump vacuum for 4 hours
|
Duration
|
4 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mol | |
AMOUNT: VOLUME | 20.4 mL |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: VOLUME | 33 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |